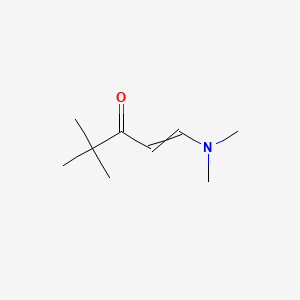

1-(dimethylamino)-4,4-dimethylpent-1-en-3-one

Description

Contextualization within Enaminone Chemistry

Enaminones are characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group. This arrangement results in a polarized molecule with nucleophilic and electrophilic centers, making them highly versatile intermediates in organic synthesis. rsc.orgorientjchem.org The nitrogen atom's lone pair of electrons delocalizes into the double bond and the carbonyl group, influencing the molecule's reactivity.

The general structure of an enaminone allows for reactions at multiple sites:

The α-carbon, which is nucleophilic.

The β-carbon, which is electrophilic.

The carbonyl carbon, which is electrophilic.

The nitrogen atom, which can act as a nucleophile or be part of a leaving group.

This inherent reactivity makes enaminones valuable precursors for the synthesis of a wide array of heterocyclic compounds, including pyridines, pyrimidines, pyrazoles, and oxazoles. rsc.orgresearchgate.net

Academic Significance and Research Scope of 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one (B2807298)

The academic interest in this compound stems from its potential as a readily available and highly reactive starting material. The presence of a bulky tert-butyl group can influence the regioselectivity and stereoselectivity of its reactions, offering a pathway to specific isomers of complex molecules.

Research involving this specific enaminone is focused on exploring its utility in various synthetic transformations. While the broader class of enaminones has been extensively studied, detailed investigations into the unique reactivity imparted by the 4,4-dimethylpentan-3-one backbone are a growing area of interest. The dimethylamino group is an excellent leaving group in substitution reactions, facilitating the introduction of other functionalities.

Current and future research is likely to focus on several key areas:

Synthesis of Novel Heterocycles: Utilizing this compound as a precursor to construct novel and highly substituted heterocyclic systems with potential applications in medicinal chemistry and materials science.

Domino and Multicomponent Reactions: Designing efficient one-pot syntheses that leverage the multiple reactive sites of the molecule to rapidly build molecular complexity.

Asymmetric Synthesis: Developing catalytic methods to control the stereochemical outcome of reactions involving this enaminone, leading to the synthesis of chiral molecules.

Detailed research findings on the specific reactions of this compound are still emerging in peer-reviewed literature. However, based on the known reactivity of enaminones, several potential synthetic applications can be highlighted.

| Reaction Type | Reactant | Potential Product | Significance |

|---|---|---|---|

| Cyclocondensation | Guanidine or Amidines | Substituted Pyrimidines | Access to biologically active pyrimidine (B1678525) cores. |

| [4+2] Cycloaddition | Electron-deficient alkynes | Substituted Pyridinones | Construction of the pyridinone scaffold found in many pharmaceuticals. |

| Reaction with Hydrazines | Hydrazine derivatives | Substituted Pyrazoles | Synthesis of pyrazole (B372694) derivatives with diverse applications. |

| Reaction with Active Methylene Compounds | Malononitrile, Cyanoacetamide | Functionalized Pyridines | Formation of highly substituted pyridine (B92270) rings. |

Structure

3D Structure

Properties

IUPAC Name |

1-(dimethylamino)-4,4-dimethylpent-1-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(2,3)8(11)6-7-10(4)5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJPVISQKIUQMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C=CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Dimethylamino 4,4 Dimethylpent 1 En 3 One

Established Synthesis Routes

Established methods for synthesizing 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one (B2807298) and related enaminones are predominantly based on condensation reactions that unite a ketone with a source of the dimethylaminovinyl group.

The most direct and common method for the synthesis of enaminones involves the condensation of a ketone with an activated form of dimethylformamide, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.govmdpi.com This reaction forms the characteristic enaminone structure, which contains a conjugated system of N-C=C-C=O. The process typically involves heating the ketone with the formamide (B127407) acetal, which acts as a one-carbon synthon, providing both the vinyl carbon and the dimethylamino group. scirp.org

In a general procedure, a ketone is heated, often under reflux conditions, with at least one equivalent of DMF-DMA in a suitable solvent like xylene. mdpi.com The reaction proceeds via the nucleophilic attack of the enolate, formed from the ketone, onto the electrophilic carbon of the DMF-DMA reagent, followed by the elimination of methanol (B129727) to yield the final enaminone product. This approach is versatile and has been widely used for the synthesis of various enaminone derivatives from different ketone starting materials. nih.govmdpi.com

The synthesis of this compound relies on two key precursor compounds whose structures dictate the final product.

| Precursor Compound | Chemical Name | Role in Synthesis |

| Ketone Precursor | 4,4-dimethylpentan-3-one (Pinacolone) | Provides the core carbon skeleton, including the tert-butyl group and the carbonyl group. The reaction occurs at the α-methyl group. |

| Aminating Reagent | N,N-dimethylformamide dimethyl acetal (DMF-DMA) | Acts as the electrophilic one-carbon source that reacts with the ketone's active methylene/methyl group to form the dimethylaminovinyl moiety (-CH=CH-N(CH₃)₂). nih.govresearchgate.netresearchgate.net |

The reaction between these two precursors is a formylation of the ketone at the α-position, followed by condensation with the dimethylamine (B145610) component. researchgate.net The structure of DMF-DMA, featuring a partially positive carbon, makes it an effective electrophile for condensation reactions with nucleophiles like ketone enolates. researchgate.net

Catalytic Approaches in the Synthesis of this compound

Catalysts are often employed to improve the efficiency, yield, and environmental friendliness of enaminone synthesis. Both acid and base catalysts can be utilized to facilitate the key reaction steps.

Various catalysts have been shown to be effective in the synthesis of enaminones from ketones and DMF-DMA. Lewis acids, such as boron trifluoride etherate, can be used to activate the ketone, facilitating its reaction with the formamide acetal. A procedure for a structurally similar compound, (E)-1-Dimethylamino-4,4-dimethoxy-pent-1-en-3-one, utilizes boron trifluoride etherate as a catalyst during a reflux period of two days. chemicalbook.com

Brønsted acids are also effective. For instance, sulfated polyborate has been successfully used as a solid acid catalyst for the reaction between methyl ketones and DMF-DMA, leading to high yields of the corresponding enaminones. researchgate.net This catalytic system is particularly effective under solvent-free conditions. researchgate.net

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for enaminones. A significant advancement is the use of solvent-free, or "neat," reaction conditions. chemicalbook.com By eliminating the need for organic solvents, these methods reduce chemical waste and potential environmental impact.

The reaction of β-diketones with DMF-DMA has been shown to proceed efficiently under solvent-free conditions, often with better yields than traditional methods that use refluxing xylene. Similarly, the synthesis of enaminones from methyl ketones and DMF-DMA has been optimized using a sulfated polyborate catalyst under solvent-free conditions at elevated temperatures (110 °C), resulting in a cost-effective and eco-friendly process with yields between 82% and 97%. researchgate.net Such strategies, which avoid hazardous solvents and may utilize recyclable catalysts, represent a significant move towards sustainable chemical manufacturing.

Optimization of Synthetic Pathways for this compound

Optimization of the synthetic pathway for this compound focuses on improving reaction yields, reducing reaction times, and simplifying purification procedures. A key area of optimization has been the move from solvent-based reactions to solvent-free conditions.

A study on the synthesis of enaminones from methyl ketones and DMF-DMA systematically optimized the reaction conditions. researchgate.net The use of a sulfated polyborate catalyst under solvent-free conditions at 110 °C was identified as the optimal strategy. researchgate.net This method not only provides excellent yields but also simplifies the workup process, as the catalyst can be easily separated from the reaction mixture. researchgate.net This optimized, solvent-free approach avoids issues associated with solvent reflux, such as longer reaction times and potential side reactions, making it a highly efficient and scalable process. nih.govresearchgate.net

Purification and Isolation Techniques for this compound

Following the synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, and byproducts. Therefore, purification is a critical step to isolate this compound in a pure form. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Column Chromatography

A common and effective method for the purification of enaminones is column chromatography. chemicalbook.com This technique separates compounds based on their differential adsorption onto a stationary phase. For this compound, silica (B1680970) gel is a suitable stationary phase. The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent and a more polar solvent is typically used, with the polarity of the mixture being gradually increased to elute the compounds from the column.

Table 2: Typical Conditions for Column Chromatography Purification

| Parameter | Condition | Purpose |

| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Adsorbent for the separation of the components of the crude mixture. |

| Mobile Phase (Eluent) | Hexane (B92381)/Ethyl Acetate gradient, or Dichloromethane/Methanol mixture (e.g., 20:1) chemicalbook.com | To elute the compounds from the column based on their polarity. |

| Monitoring | Thin-Layer Chromatography (TLC) | To track the progress of the separation and identify fractions containing the pure product. |

Distillation

If this compound is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective purification method. This technique separates liquids based on their boiling points. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent decomposition at high temperatures.

Table 3: Hypothetical Parameters for Vacuum Distillation

| Parameter | Value | Note |

| Boiling Point | Estimated to be in the range of 100-150 °C | This is an estimated range and the actual boiling point would need to be determined experimentally. |

| Pressure | 1-10 mmHg (Vacuum) | Lowering the pressure reduces the boiling point. |

Crystallization

If the compound is a solid at room temperature or can be induced to crystallize, recrystallization is a powerful purification technique. This method relies on the difference in solubility of the compound and impurities in a suitable solvent. The crude product is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities in the solution. The choice of solvent is critical for successful crystallization.

Table 4: Potential Solvents for Crystallization

| Solvent | Rationale |

| Hexane/Ethyl Acetate Mixture | The compound is likely to have moderate polarity, making a mixture of a non-polar and a polar solvent a good starting point. |

| Ethanol/Water Mixture | A polar protic solvent system that can be effective for compounds with some hydrogen bonding capability. |

Chemical Reactivity and Transformational Chemistry of 1 Dimethylamino 4,4 Dimethylpent 1 En 3 One

Electrophilic and Nucleophilic Reactivity at Key Centers

1-(dimethylamino)-4,4-dimethylpent-1-en-3-one (B2807298), a classic example of a β-enaminone, possesses a unique electronic structure characterized by the delocalization of electrons across the nitrogen, the carbon-carbon double bond, and the carbonyl group. This delocalization results in a molecule with multiple reactive sites, capable of engaging with both electrophiles and nucleophiles. researchgate.netresearchgate.netresearchgate.net

The key to understanding its reactivity lies in its resonance forms. The lone pair of electrons on the nitrogen atom can be delocalized into the conjugated system, creating a resonance structure with a negative charge on the α-carbon (the carbon adjacent to the dimethylamino group) and a positive charge on the nitrogen atom. This makes the α-carbon a soft nucleophilic center. masterorganicchemistry.comyoutube.com Conversely, the electron-withdrawing nature of the carbonyl group polarizes the molecule, rendering the β-carbon (the carbon adjacent to the carbonyl group) and the carbonyl carbon electrophilic. researchgate.net

This duality of character allows this compound to act as a versatile building block in chemical synthesis. researchgate.netorientjchem.org Nucleophiles are drawn to the electrophilic β-carbon and carbonyl carbon, while electrophiles readily react at the nucleophilic α-carbon. researchgate.netresearchgate.net

Table 1: Key Reactive Centers in this compound

| Atom/Group | Position | Character | Reason |

| Carbonyl Carbon | C-3 | Electrophilic | Polarization of the C=O bond. |

| β-Carbon | C-2 | Electrophilic | Conjugation with the electron-withdrawing carbonyl group. |

| α-Carbon | C-1 | Nucleophilic | Delocalization of the nitrogen lone pair, creating a high electron density. |

| Nitrogen Atom | N-1 | Basic/Nucleophilic | Presence of a lone pair of electrons. |

Addition Reactions Involving the Carbon-Carbon Double Bond and Carbonyl Group

The presence of both a conjugated double bond and a carbonyl group in this compound allows for a variety of addition reactions. The most prominent of these is the Michael or 1,4-conjugate addition, where nucleophiles attack the electrophilic β-carbon. wikipedia.orgmasterorganicchemistry.com This type of reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org

Enamines, the structural class to which this compound belongs, are sufficiently nucleophilic to participate in Michael additions with α,β-unsaturated compounds. masterorganicchemistry.com Similarly, external nucleophiles can add to the β-position of the enaminone. For instance, soft nucleophiles such as enamines, organocuprates, and thiols readily undergo conjugate addition. masterorganicchemistry.com

In addition to conjugate addition, the carbonyl group can undergo direct nucleophilic attack (1,2-addition). Strong nucleophiles are more likely to attack the carbonyl carbon directly. wpmucdn.com The competition between 1,2- and 1,4-addition is a common theme in the chemistry of α,β-unsaturated carbonyl compounds and can often be controlled by the choice of nucleophile and reaction conditions.

Condensation Reactions and Derivative Formation

This compound is a valuable substrate for various condensation reactions, leading to the formation of a wide array of derivatives, particularly heterocyclic compounds. researchgate.netorientjchem.orgnih.gov Enaminones are recognized as versatile precursors for the synthesis of nitrogen-containing heterocycles. orientjchem.org

For example, they can react with reagents possessing two electrophilic centers or a combination of an electrophilic and a nucleophilic center to form rings. Reactions with hydrazine derivatives can yield pyrazoles, while reactions with guanidine can produce pyrimidines. The enaminone acts as a 1,3-dielectrophilic synthon, reacting with binucleophiles to construct five- or six-membered rings.

Furthermore, condensation can occur with active methylene compounds. These reactions often proceed via an initial Michael addition followed by an intramolecular condensation and elimination of dimethylamine (B145610), leading to the formation of substituted pyridines or other complex cyclic systems. The synthesis of chalcone-like molecules, which are themselves important synthetic intermediates, can be achieved through condensation reactions. researchgate.net

Investigating Rearrangement Mechanisms

While specific rearrangement mechanisms for this compound are not extensively detailed in readily available literature, the broader class of enaminones is known to participate in rearrangement reactions. One notable example is the sodium hydroxide-catalyzed rearrangement of propargylic hydroxylamines, which provides a stereoselective route to β-enaminones. organic-chemistry.org This indicates that the enaminone functional group can be the product of a molecular rearrangement.

Photochemical reactions of related systems, such as N-alkenoyl β-enaminones, can lead to rearranged products through processes like α-hydrogen abstraction, competing with [2+2] cycloaddition reactions. researchgate.net Although not a direct rearrangement of the enaminone core itself, these transformations highlight the potential for complex intramolecular processes within molecules containing this moiety.

Role as a Synthetic Intermediate in Complex Organic Transformations

The diverse reactivity of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules. researchgate.netijcce.ac.ir Enaminones are considered versatile building blocks in organic synthesis due to their ability to react with both electrophiles and nucleophiles. researchgate.net

Formation of Functionalized 1,4-Ketoaldehydes

While not a direct route from this compound itself acting as the nucleophile, its structural motif is central to strategies for synthesizing dicarbonyl compounds. For instance, the conjugate addition of an acyl radical to an enal, activated via iminium ion formation with a chiral amine, can lead to enantioenriched 1,4-dicarbonyls. unipd.it The enamine-like intermediate is crucial for the stereocontrol of the radical trap. The synthesis of 1,4-diketones can also be achieved through methods like the Stetter reaction or palladium-catalyzed additions. organic-chemistry.org

Pathways to Other Advanced Intermediates

The utility of this compound and related enaminones extends to the synthesis of a wide variety of advanced intermediates and final target molecules. nih.govtandfonline.com They are key precursors for a multitude of heterocyclic systems. tandfonline.comnih.gov For example, reactions with various binucleophiles can lead to the formation of substituted pyridines, pyrimidines, pyrazoles, and more complex fused heterocyclic systems. These heterocyclic cores are prevalent in pharmaceuticals and other biologically active compounds.

Enaminones also serve as substrates in transition-metal-catalyzed C-H functionalization and annulation reactions, providing pathways to substituted polyaromatic scaffolds. rsc.org Furthermore, their reactions with aldehydes can lead to the formation of complex structures like acridinediones and benzoxazinones. rsc.org

Thermolysis and Decomposition Pathways

The study of the thermal decomposition, or thermolysis, of this compound provides insight into its stability and the reactivity of its constituent bonds under thermal stress. While specific, detailed experimental studies on the thermolysis of this particular enaminone are not extensively documented in publicly available literature, its decomposition pathways can be inferred from the general principles of organic chemistry and the known behavior of β-enaminones and related vinylogous amides upon heating.

The thermal stability of an enaminone is influenced by the strength of the bonds within the molecule and the presence of functional groups that can participate in elimination or rearrangement reactions at elevated temperatures. The structure of this compound, featuring a conjugated system, a tertiary amine, and a bulky tert-butyl group, suggests several potential pathways for thermal decomposition.

Hypothesized Decomposition Pathways:

Based on the typical reactivity of enaminones and related carbonyl compounds, the following decomposition pathways are plausible upon thermolysis:

Cleavage of the N-C (vinyl) Bond: The bond between the nitrogen of the dimethylamino group and the vinyl carbon is a potential site for cleavage. This could lead to the formation of a dimethylaminyl radical and a corresponding vinyl ketone radical.

α-Cleavage: Similar to fragmentation patterns observed in mass spectrometry, α-cleavage adjacent to the carbonyl group could occur. This would involve the breaking of the bond between the carbonyl carbon and the tert-butyl group, which is sterically hindered. This pathway would yield a tert-butyl radical and an acyl radical.

Retro-Michael Reaction: Enaminones can be considered as products of a Michael-type addition of an amine to a β-keto aldehyde or a related species. A retro-Michael reaction upon heating would lead to the elimination of dimethylamine and the formation of a highly reactive ketene intermediate.

Decarbonylation: At higher temperatures, decarbonylation (loss of carbon monoxide) is a common decomposition pathway for ketones. This would likely occur after initial fragmentation of the molecule.

Potential Decomposition Products:

The thermolysis of this compound is expected to yield a complex mixture of smaller, more volatile compounds. The exact composition of this mixture would be dependent on the specific conditions of thermolysis, such as temperature, pressure, and the presence of a catalyst or reactive atmosphere.

| Potential Decomposition Product | Hypothesized Formation Pathway |

| Dimethylamine | Retro-Michael reaction |

| Carbon Monoxide | Decarbonylation of ketone fragments |

| Isobutylene | Fragmentation of the tert-butyl group |

| Various hydrocarbons | Radical recombination and secondary decomposition reactions |

It is important to note that these pathways are theoretical and based on the known reactivity of similar functional groups. Detailed experimental studies, such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), would be required to definitively identify the decomposition products and elucidate the precise mechanisms of thermolysis for this compound. The presence of the bulky tert-butyl group may also influence the decomposition mechanism, potentially favoring pathways that relieve steric strain.

Advanced Spectroscopic and Crystallographic Characterization of 1 Dimethylamino 4,4 Dimethylpent 1 En 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one (B2807298), both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its molecular structure.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The bulky tert-butyl group should produce a sharp, intense singlet due to the nine equivalent protons. The two protons of the vinyl group (C=CH) are chemically non-equivalent and are expected to appear as doublets due to coupling with each other. The six protons of the dimethylamino group are also expected to produce a singlet. The exact chemical shifts can be influenced by the solvent and the electronic effects of the conjugated enaminone system.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.1 - 1.3 | Singlet | 9H |

| -N(CH₃)₂ | ~2.9 - 3.2 | Singlet | 6H |

| =CH-CO | ~5.5 - 5.8 | Doublet | 1H |

Note: Predicted values are based on typical ranges for similar functional groups.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon (C=O) is characteristically found far downfield. The two vinyl carbons will have distinct shifts due to their different electronic environments. The carbons of the tert-butyl and dimethylamino groups will also have characteristic chemical shifts. Software-based prediction tools are valuable for estimating these shifts in the absence of experimental data.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C =O | ~198 - 202 |

| =C H-N | ~140 - 145 |

| =C H-CO | ~95 - 100 |

| -N(C H₃)₂ | ~40 - 45 |

| -C (CH₃)₃ | ~42 - 46 |

Note: Predicted values are based on typical ranges for similar functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a molecule. The molecular formula for this compound is C₉H₁₇NO, corresponding to a molecular weight of approximately 155.24 g/mol .

Upon ionization in a mass spectrometer, the molecular ion (M⁺) is expected to be observed at m/z 155. The primary fragmentation pathway for ketones is typically α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. For this molecule, the most likely fragmentation would be the loss of the bulky tert-butyl group (•C(CH₃)₃), which would result in a stable acylium ion.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 155 | [C₉H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 98 | [M - C₄H₉]⁺ | α-cleavage, loss of tert-butyl radical |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. The key functional groups in this compound are the conjugated ketone, the carbon-carbon double bond, and the carbon-nitrogen single bond.

The enaminone system (N-C=C-C=O) features significant electron delocalization, which lowers the bond order of the C=O and C=C groups. This results in their vibrational frequencies appearing at lower wavenumbers compared to non-conjugated systems. The C=O stretching frequency in conjugated ketones typically appears in the range of 1690-1666 cm⁻¹. The C-N stretching of aliphatic amines is generally observed between 1250–1020 cm⁻¹.

Table 4: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C=O Stretch (conjugated ketone) | 1650 - 1680 |

| C=C Stretch (conjugated alkene) | 1580 - 1620 |

| C-N Stretch (tertiary amine) | 1200 - 1250 |

Note: Predicted values are based on typical ranges for similar functional groups.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no public crystal structure data is available for this compound, its solid-state conformation can be predicted based on established chemical principles.

The enaminone fragment (O=C-CH=CH-N(CH₃)₂) is expected to be largely planar to maximize the overlap of p-orbitals and the delocalization of π-electrons. This planarity is a common feature of conjugated systems. The stereochemistry about the C=C double bond is typically found to be the E-isomer to minimize steric repulsion between the large tert-butyl ketone group and the dimethylamino group. The bulky tert-butyl group would likely influence the crystal packing, preventing overly dense arrangements.

Computational and Theoretical Studies of 1 Dimethylamino 4,4 Dimethylpent 1 En 3 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one (B2807298), these theoretical approaches can predict its geometry, electronic distribution, and spectroscopic characteristics, offering insights that complement experimental data.

HOMO-LUMO Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, the delocalization of electrons from the dimethylamino group across the conjugated system is expected to raise the energy of the HOMO and lower the energy of the LUMO, thereby reducing the energy gap. This facilitates charge transfer within the molecule. dntb.gov.uanih.gov A detailed analysis would involve mapping the electron density of these orbitals to identify the likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by examining interactions between filled and vacant orbitals. conicet.gov.ar This method can quantify the delocalization of electron density and the hyperconjugative interactions that contribute to the molecule's stability. nih.govconicet.gov.ar In this compound, NBO analysis would be instrumental in quantifying the donor-acceptor interactions between the lone pair of the nitrogen atom and the antibonding orbitals of the adjacent pi-system, providing a measure of the intramolecular charge transfer. cwejournal.org

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, often exhibit non-linear optical (NLO) properties. nih.gov These properties are of interest for applications in optoelectronics and materials science. mdpi.com Computational methods can predict the first- and second-order hyperpolarizabilities, which are measures of the NLO response. nih.gov The presence of the electron-donating dimethylamino group and the electron-withdrawing carbonyl group connected by a conjugated bridge suggests that this compound could possess significant NBO activity.

Fukui Function Analysis for Reactivity and Selectivity Prediction

Fukui function analysis is a tool derived from density functional theory (DFT) that helps in predicting the most reactive sites in a molecule. By analyzing the change in electron density upon the addition or removal of an electron, it can identify regions susceptible to nucleophilic, electrophilic, and radical attack. For this compound, this analysis would be crucial for predicting the regioselectivity of its reactions, for instance, in cycloaddition or substitution reactions.

Theoretical Investigations of Reaction Mechanisms and Energetics

Computational chemistry allows for the detailed investigation of reaction pathways, transition states, and the associated energy barriers. cwejournal.org For this compound, theoretical studies could explore its behavior in various organic reactions. For example, the mechanism of its reaction with electrophiles at the nitrogen or the alpha-carbon, or with nucleophiles at the beta-carbon or the carbonyl group, could be elucidated. Calculating the activation energies for different potential pathways would reveal the most favorable reaction mechanism.

Conformational Analysis through Computational Methods

The three-dimensional structure of a molecule plays a significant role in its reactivity and physical properties. researchgate.net this compound possesses several rotatable bonds, leading to different possible conformations. Computational methods can be used to perform a systematic conformational search to identify the most stable conformers and the energy barriers for interconversion between them. semanticscholar.org This analysis would provide insights into the preferred shape of the molecule in different environments.

Synthetic Applications and Industrial Relevance of 1 Dimethylamino 4,4 Dimethylpent 1 En 3 One

Precursor Role in the Synthesis of Diverse Organic Scaffolds

The primary value of 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one (B2807298) in synthetic chemistry lies in its function as a highly adaptable precursor for a wide array of complex organic molecules. As an enaminone, it possesses multiple reactive sites, allowing it to participate in a diverse range of chemical transformations. researchgate.net The nucleophilic character of the α-carbon and the nitrogen atom, combined with the electrophilic nature of the β-carbon and the carbonyl carbon, enables chemists to construct various carbocyclic and heterocyclic systems. researchgate.netmdpi.com

Enaminones are well-established as key intermediates in the synthesis of nitrogen-containing heterocycles such as pyridines, quinolines, and pyrroles, which are core structures in many pharmaceuticals and natural products. researchgate.netmdpi.com For instance, related enaminone structures, such as dimethyl 2-[(dimethylamino)methylidene]-3-oxopentane-1,5-dioate, have been successfully employed in the synthesis of pyridazine (B1198779) derivatives. researchgate.net The reactivity of this compound allows it to act as a Michael acceptor and participate in condensation and cyclization reactions, making it a powerful tool for building molecular complexity.

| Reaction Type | Reactant Partner | Resulting Organic Scaffold | Reference |

|---|---|---|---|

| Cyclocondensation | Guanidine / Amidines | Pyrimidines | mdpi.com |

| Annulation | Malononitrile / Cyanoacetamide | Pyridines / Quinolines | researchgate.net |

| Paal-Knorr Synthesis Analogue | Hydrazines | Pyrazoles | mdpi.com |

| Michael Addition / Cyclization | Active Methylene Compounds | Carbocyclic rings | researchgate.net |

| Reaction with Diazonium Salts | Arenediazonium salts | Pyridazines | researchgate.net |

Utility in the Fine Chemical Industry

In the fine chemical industry, which focuses on the production of high-purity, complex substances, this compound serves as a crucial intermediate. Its versatility allows for its incorporation into multi-step synthetic pathways for high-value products, including active pharmaceutical ingredients (APIs) and agrochemicals. mdpi.com

The enaminone moiety is a key structural element in various bioactive molecules. Furthermore, structurally similar compounds are established precursors in industrial manufacturing. For example, 1-(4-Chlorophenyl)-4,4-dimethyl-pent-1-en-3-one is an important starting material for the synthesis of certain fungicides used in agriculture. The ability to readily modify the enaminone structure makes this compound a valuable platform molecule for creating libraries of compounds for screening and development in various sectors of the fine chemical industry.

Applications in Specialty Product Manufacturing (e.g., fragrances, dyes)

The unique electronic and structural properties of this compound and related enaminones make them suitable for use in the manufacturing of specialty products like dyes.

Dyes: Enaminones are recognized as effective precursors for disperse dyes, particularly azo dyes. mdpi.comresearchgate.net The conjugated π-system of the enaminone backbone acts as a chromophore, and its chemical reactivity allows for the straightforward introduction of auxochromic groups or coupling with diazonium salts to produce intensely colored compounds. mdpi.com Research has demonstrated the synthesis of novel disperse azo dyes from enaminone derivatives for dyeing polyester (B1180765) fabrics, highlighting their industrial potential in the textile industry. mdpi.comekb.egresearchgate.net

Fragrances: While direct application of this specific compound in fragrances is not widely documented, structurally related alkyl cyclic ketones are an important class of fragrance ingredients. For instance, 1-(3,3-dimethylcyclohexyl)pent-4-en-1-one (B1239598) is reviewed for its use as a fragrance material. This suggests that the molecular framework of this compound, particularly its ketone functionality and alkyl groups, holds potential for exploration in the development of new fragrance chemicals.

| Enaminone Precursor Type | Resulting Dye Class | Application | Key Finding | Reference |

|---|---|---|---|---|

| 1-(3-aryl)-3-(dimethylamino)prop-2-en-1-ones | Disperse Azo Dyes | Polyester Fabric Dyeing | Synthesized dyes showed good color intensity and fastness properties on polyester. | mdpi.com |

| General Enaminones | Azo Disperse Dyes | Textile Industry | Enaminones serve as excellent building blocks for a wide range of dyes for industrial purposes. | researchgate.netwpmucdn.com |

| Various Enaminone Derivatives | Disperse Dyes | Dyeing Synthetic Fibers | Demonstrated the utility of enaminones as precursors for dyes with potential biological activities. | researchgate.net |

Integration into Advanced Materials Precursor Chemistry (e.g., Chemical Vapor Deposition)

While not a conventional application, the chemical properties of this compound suggest potential utility in the field of materials science, specifically as a precursor for thin-film deposition techniques like Chemical Vapor Deposition (CVD). A suitable CVD precursor must be sufficiently volatile and capable of decomposing cleanly on a heated substrate to form a desired material. wikipedia.org

Metal-organic compounds, particularly metal β-diketonates, are widely used as precursors for depositing thin films of metal oxides. harvard.edu As a β-amino vinyl ketone, this compound is structurally analogous to these ligands and could potentially be used to form metal-organic complexes. The compound's relatively low molecular weight (155.24 g/mol ) and its nature as a low-melting solid suggest it may possess adequate volatility for CVD or Atomic Layer Deposition (ALD) processes. nih.gov The presence of nitrogen, carbon, and oxygen also opens the possibility of its use as a single-source precursor for depositing carbon oxynitride films, which are of interest for their mechanical and electronic properties.

| Property | Ideal CVD Precursor | This compound | Reference |

|---|---|---|---|

| State at Room Temp | Liquid or low-melting solid | Low Melting Solid | |

| Volatility | Sufficient vapor pressure at low temps | Potentially volatile due to low molecular weight (155.24 g/mol) | nih.gov |

| Thermal Stability | Stable during vaporization, decomposes on substrate | Unknown, but enaminone structure is relatively stable | mdpi.com |

| Decomposition | Clean decomposition, no impurities | Potential to deposit carbon, nitrogen, oxygen-containing films |

Development of Cost-Effective and Sustainable Industrial Processes

The synthesis and application of this compound are well-aligned with the principles of green chemistry, which focus on developing cost-effective and environmentally sustainable industrial processes.

A key advantage is that enaminones can often be synthesized under solvent-free conditions, also known as "neat" reactions. wpmucdn.com This approach eliminates the use of hazardous organic solvents, reducing waste, cost, and environmental impact. Furthermore, efficient and reusable catalysts, such as polyphosphoric acid on a silica (B1680970) gel support (PPA-SiO₂), have been developed for enaminone synthesis, which simplifies product purification and minimizes waste streams. mdpi.com

Perhaps most significantly, this compound is an ideal candidate for use in multicomponent reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials. This high "atom economy" is a cornerstone of sustainable chemistry, as it maximizes efficiency and drastically reduces the formation of byproducts. nih.gov By using this compound in MCRs to build complex heterocyclic scaffolds, manufacturers can streamline production, reduce energy consumption, and lower costs. mdpi.comorganic-chemistry.org

| Green Chemistry Principle | Application in Enaminone Chemistry | Benefit | Reference |

|---|---|---|---|

| Waste Prevention | Use in high-yield multicomponent reactions (MCRs). | Minimizes byproducts and improves atom economy. | nih.gov |

| Safer Solvents & Auxiliaries | Solvent-free ("neat") synthesis protocols. | Eliminates hazardous solvent use, reduces pollution. | wpmucdn.com |

| Design for Energy Efficiency | One-pot MCRs reduce the number of heating, cooling, and separation steps. | Lowers overall energy consumption in a synthetic sequence. | mdpi.com |

| Catalysis | Use of solid-supported, recyclable catalysts like PPA-SiO₂. | Improves efficiency, avoids stoichiometric reagents, and simplifies work-up. | mdpi.com |

Analytical Methodologies for Process Monitoring and Quality Control in 1 Dimethylamino 4,4 Dimethylpent 1 En 3 One Synthesis

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are fundamental in the analysis of organic compounds, offering powerful tools for separating complex mixtures. In the synthesis of 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one (B2807298), both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) play vital roles.

Thin-layer chromatography is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. libretexts.org For the synthesis of this compound, TLC is an invaluable tool for qualitatively assessing the conversion of reactants to the product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase such as silica (B1680970) gel. wisc.edu The plate is then developed in a sealed chamber containing a suitable mobile phase, a solvent or a mixture of solvents. ualberta.ca The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. libretexts.org Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and exhibit lower Rf values.

For monitoring the formation of this compound from its precursors (e.g., a β-diketone and dimethylamine), a typical mobile phase would be a mixture of a nonpolar solvent like heptane (B126788) or hexane (B92381) and a more polar solvent such as ethyl acetate. The polarity of the mobile phase can be adjusted to achieve optimal separation of the starting materials, intermediates, and the final product. ualberta.ca Visualization of the spots on the TLC plate can be achieved under UV light, as the conjugated enaminone system of the product is expected to be UV-active. orientjchem.org

Table 1: Representative TLC Data for Monitoring the Synthesis of this compound

| Compound | Plausible Rf Value* | Visualization Method |

| Starting Material (β-diketone) | 0.45 | UV light (254 nm) |

| This compound | 0.60 | UV light (254 nm) |

*Note: Rf values are highly dependent on the specific TLC plate, mobile phase composition, and development conditions. The values presented are for illustrative purposes with a mobile phase of ethyl acetate/heptane (30:70).

High-performance liquid chromatography is a more sophisticated chromatographic technique that provides quantitative data on the purity of the synthesized this compound. It is also used to identify and quantify any impurities present in the final product.

A common HPLC method for analyzing enaminones and similar amine-containing compounds is reversed-phase HPLC. nih.govijamscr.comnih.gov In this setup, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase. The mobile phase typically consists of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). ijamscr.com A gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve better separation of compounds with a wide range of polarities.

Detection is often carried out using a UV-Vis detector, as the enaminone chromophore absorbs UV radiation. nih.gov The retention time (tR) of the compound is a characteristic parameter under specific chromatographic conditions and can be used for identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis.

Table 2: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |

| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 272 nm |

| Injection Volume | 10 µL |

| Plausible Retention Time | 9.5 min |

This method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness to ensure its reliability for quality control purposes. ijamscr.com

Advanced Spectroscopic Methods for In-Process Analysis

While chromatographic techniques are excellent for offline analysis, spectroscopic methods can offer the advantage of real-time, in-situ monitoring of the reaction. This approach, often part of Process Analytical Technology (PAT), allows for a deeper understanding and better control of the synthesis process.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, spectra of the reaction mixture can be collected continuously. This allows for the tracking of the concentration of reactants and products by monitoring the changes in their characteristic infrared absorption bands.

For the synthesis of this compound, FTIR can be used to monitor the disappearance of the carbonyl stretching frequency of the starting β-diketone and the appearance of the characteristic vibrational bands of the enaminone product. Key spectral features to monitor would include the conjugated ketone (C=O) and the carbon-carbon double bond (C=C) stretching vibrations of the product.

Table 3: Key Infrared Frequencies for In-Process Monitoring

| Functional Group | Wavenumber (cm-1) | Role in Monitoring |

| C=O stretch (β-diketone reactant) | ~1720-1700 | Disappearance indicates reactant consumption |

| C=O stretch (enaminone product) | ~1685-1650 | Appearance indicates product formation |

| C=C stretch (enaminone product) | ~1600-1550 | Appearance indicates product formation |

| N-H stretch (if primary amine is used) | ~3500-3300 | Disappearance indicates reactant consumption |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the final product. benthamscience.comnih.gov High-resolution NMR provides detailed information about the molecular structure, allowing for unambiguous confirmation of the formation of this compound. While typically used for offline analysis of the purified product, specialized NMR techniques can also be adapted for in-process monitoring.

Table 4: Predicted 1H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| =CH-N | ~7.5 | d | 1H |

| =CH-CO | ~5.2 | d | 1H |

| N(CH3)2 | ~2.9 | s | 6H |

| C(CH3)3 | ~1.1 | s | 9H |

*Note: Predicted values based on typical chemical shifts for enaminone structures. 'd' denotes a doublet and 's' denotes a singlet.

Table 5: Predicted 13C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~198 |

| =C-N | ~162 |

| =C-CO | ~95 |

| C(CH3)3 (quaternary) | ~40 |

| N(CH3)2 | ~38 |

| C(CH3)3 (methyls) | ~27 |

*Note: Predicted values based on typical chemical shifts for enaminone structures.

By combining these chromatographic and spectroscopic methodologies, a comprehensive analytical strategy can be implemented for the synthesis of this compound, ensuring a well-controlled process and a high-purity final product.

Emerging Research Directions and Future Perspectives on 1 Dimethylamino 4,4 Dimethylpent 1 En 3 One

Development of Novel and Efficient Synthetic Routes

The traditional synthesis of enaminones often involves the condensation of 1,3-dicarbonyl compounds with amines. beilstein-archives.org While straightforward, this method can sometimes lead to mixtures of isomers. beilstein-archives.org Consequently, current research is heavily invested in developing more efficient, selective, and environmentally benign synthetic protocols. A significant trend is the move towards catalytic, solvent-free, and scalable methods that align with the principles of green chemistry. mdpi.combeilstein-archives.orgwpmucdn.com

Recent advancements include:

Gold(I)/Silver(I) Catalysis: A combination of [(PPh₃)AuCl]/AgOTf has been shown to efficiently catalyze the reaction between 1,3-dicarbonyl compounds and primary amines under solvent-free conditions at room temperature, offering good to excellent yields. nih.gov

Heterogeneous Catalysis: Polyphosphoric acid supported on silica (B1680970) gel (PPA-SiO₂) serves as an effective and reusable catalyst for the solvent-free synthesis of β-enaminones, providing high selectivity and tolerance for various functional groups. mdpi.com

Photocatalysis: The use of visible light as a renewable energy source is an emerging green approach. beilstein-archives.org A dual catalytic system involving photoredox and nickel catalysis has been developed to synthesize enaminone scaffolds, offering a mild and environmentally friendly alternative to traditional methods. beilstein-archives.org

Gold's Reagents: Derived from cyanuric chloride and N,N-dialkylformamides, Gold's reagents have been used in optimized, scalable procedures for the regioselective synthesis of enaminones from ketones. nih.gov This approach was successfully applied to the mole-scale synthesis of an enaminone intermediate required for the natural product andirolide N. nih.gov

DNA-Compatible Synthesis: To facilitate the construction of DNA-encoded chemical libraries for high-throughput screening, a DNA-compatible amination of allenic ketones has been developed to produce enaminones, showcasing the adaptability of enaminone synthesis to modern drug discovery platforms. rsc.org

| Synthetic Method | Catalyst/Reagent | Key Advantages | Reference |

|---|---|---|---|

| Gold/Silver Catalysis | [(PPh₃)AuCl]/AgOTf | Solvent-free, low catalyst loading, room temperature, excellent yields. | nih.gov |

| Heterogeneous Catalysis | PPA-SiO₂ | Solvent-free, reusable catalyst, high selectivity, environmentally benign. | mdpi.com |

| Photocatalysis | Photoredox/Nickel dual catalysis | Uses visible light, mild conditions, aligns with green chemistry principles. | beilstein-archives.org |

| Gold's Reagent Method | Cyanuric chloride and N,N-dialkylformamides | Scalable, regioselective, applicable to complex synthesis. | nih.gov |

| DNA-Encoded Library Synthesis | Amination of allenic ketones | DNA-compatible, suitable for high-throughput hit discovery. | rsc.org |

Exploration of Undiscovered Reactivity Patterns

The unique electronic structure of enaminones, featuring both electron-deficient and electron-rich centers, makes them exceptionally versatile for further chemical transformations. researchgate.net Research is actively exploring new ways to harness this reactivity to construct diverse molecular frameworks.

Key areas of exploration include:

Heterocycle Synthesis: Enaminones are well-established precursors for nitrogen-containing heterocycles. orientjchem.org They react with various nucleophiles, such as hydrazine and hydroxylamine, to form pyrazoles and isoxazoles, respectively. nih.gov Their reaction with active methylene compounds can lead to substituted pyridines. nih.gov

Domino and Cascade Reactions: The multiple reactive sites allow for the design of elegant cascade reactions. For instance, enaminones can undergo a Michael and aza-Michael addition sequence with quinone derivatives to efficiently construct complex morphan skeletons, which are present in many biologically active molecules. nih.gov

C-H Functionalization: Moving beyond classical reactivity, recent studies have shown that the γ-C(sp³)–H bond of enaminones can be functionalized. acs.org A transition-metal-free annulation of enaminones with alkynones demonstrates a novel reaction mode, providing access to methylene 1,2-dihydropyridines. acs.org

Nucleophilic and Electrophilic Reactions: As ambident nucleophiles, enamines can be alkylated at the α-carbon with electrophiles like alkyl halides. masterorganicchemistry.com Simultaneously, the enone part of the molecule allows for reactions with nucleophiles, either through direct addition to the carbonyl or conjugate addition. wpmucdn.com

| Reaction Type | Reactant/Partner | Resulting Product Class | Reference |

|---|---|---|---|

| Cyclocondensation | Hydrazine hydrate, hydroxylamine | Bipyrazoles, Pyrazolylisoxazoles | nih.gov |

| Michael/Aza-Michael Addition | Quinone monoketals | Morphan derivatives | nih.gov |

| γ-C(sp³)–H Functionalization | Alkynones | Methylene 1,2-dihydropyridines | acs.org |

| Alkylation | Alkyl halides | α-Alkylated ketones (after hydrolysis) | masterorganicchemistry.com |

Application in Asymmetric Synthesis and Chiral Induction

A major frontier in organic chemistry is the control of stereochemistry. Enaminones are becoming increasingly important tools for asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.

Future research in this area focuses on:

Chiral Auxiliaries: The synthesis of enaminones using enantiopure chiral amines introduces a chiral element directly into the molecule. researchgate.net This chiral information can then direct the stereochemical outcome of subsequent reactions, such as diastereoselective alkylations, allowing for the creation of new stereocenters with high selectivity. researchgate.net

Synthesis of Chiral Building Blocks: The stereoselective reduction of chiral enaminones provides access to valuable enantiopure compounds like γ-amino alcohols and β-amino esters. researchgate.net These products are privileged motifs found in many biologically active compounds and natural products. chemrxiv.org

1,3-Asymmetric Induction: Chiral β-substituted enaminones can be used to control the stereochemistry at a position two carbons away from the existing stereocenter. For example, Lewis acid-mediated allylations of related chiral N-tosyl imines proceed through a six-membered ring chelate, leading to the formation of anti 1,3-amino alcohols with high diastereoselectivity. chemrxiv.org This principle of 1,3-asymmetric induction is a powerful strategy for building complex acyclic molecules. chemrxiv.org

Advanced Catalytic Systems for Enantioselective and Diastereoselective Transformations

The development of catalytic asymmetric methods represents the pinnacle of efficient chemical synthesis. For enaminones, this involves using small amounts of a chiral catalyst to generate large quantities of an enantioenriched product.

Emerging catalytic systems include:

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids, have been used for the catalytic enantioselective synthesis of cyclic β-enaminones from meso-1,3-diketones. researchgate.net This desymmetrization process provides access to cyclic enaminones bearing a remote stereocenter with excellent yields and enantioselectivities. researchgate.net Similarly, chiral secondary amines can catalyze enantioselective α-functionalization of aldehydes via enamine intermediates, a strategy that can be extended to enaminone substrates. nih.gov

Metal-Based Catalysis: Chiral metal complexes are powerful tools for asymmetric transformations. Research is exploring their use in reactions such as the enantioselective reduction or functionalization of the enaminone scaffold. semanticscholar.orgmdpi.com For example, chiral zirconium catalysts have been effective in enantioselective aza-Diels-Alder reactions of related imino dienophiles. semanticscholar.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Engineered enzymes, particularly transaminases, are being developed to synthesize chiral amines from prochiral ketones. nih.govnih.gov This technology can be applied to the synthesis of chiral enaminones or their precursors, providing a green and highly efficient route to enantiopure building blocks for the pharmaceutical industry. nih.govnih.gov

Synergistic Catalysis: A promising approach involves the combination of different catalytic modes. The synergy between photoredox catalysis and enamine or iminium ion catalysis has enabled remarkable achievements in enantioselective photochemical reactions, allowing for the construction of complex chiral molecules that are not easily accessible through traditional thermal methods. nih.gov

| Catalytic System | Catalyst Type | Application/Transformation | Reference |

|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acid | Enantioselective desymmetrization of meso-1,3-diketones to chiral enaminones. | researchgate.net |

| Organocatalysis | Chiral Secondary Amine | Enantioselective α-amination/alkylation of carbonyls via enamine intermediates. | nih.gov |

| Biocatalysis | Engineered Transaminases | Asymmetric synthesis of chiral amines/enaminones from prochiral ketones. | nih.govnih.gov |

| Synergistic Catalysis | Photoredox Catalyst + Organocatalyst | Enantioselective radical additions to enones/enamines. | nih.gov |

Predictive Modeling and Data-Driven Synthesis

The future of chemical synthesis lies in the integration of computational tools and automation. For a versatile compound like 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one (B2807298), these approaches can accelerate the discovery of new reactions and optimize existing processes.

Future perspectives include:

Machine Learning for Reaction Prediction: By training machine learning algorithms on vast datasets of known chemical reactions extracted from scientific literature, it is possible to predict the outcomes of new reactions or suggest optimal conditions for a desired transformation. lbl.gov This could be used to identify novel, high-yielding synthetic routes to specific enaminones or to predict their reactivity with new reaction partners.

Autonomous Laboratories: The concept of a "self-driving" laboratory combines robotics, in-situ characterization, and artificial intelligence to autonomously plan, execute, and analyze experiments. lbl.gov Such systems can rapidly screen a wide range of catalysts, solvents, and reaction conditions to optimize the synthesis of enaminones or explore their reactivity in a high-throughput manner, accelerating the pace of discovery.

Computational Modeling of Transition States: Quantum mechanical calculations can model the transition states of reactions involving enaminones. This is particularly valuable in asymmetric catalysis, where understanding the subtle energetic differences between competing diastereomeric transition states is key to designing more selective catalysts and explaining the origins of chiral induction. chemrxiv.org By predicting which catalyst or substrate modifications will lead to higher enantioselectivity, computational modeling can guide experimental efforts and reduce trial-and-error.

Q & A

Q. What are the common synthetic routes for 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via condensation reactions between dimethylamine derivatives and ketones. For example, a modified Claisen-Schmidt condensation using 4,4-dimethylpent-1-en-3-one and dimethylamine hydrochloride under basic conditions (e.g., NaOH) at 60–80°C can yield the target compound . Optimization involves varying solvents (e.g., ethanol vs. THF) and catalysts (e.g., p-toluenesulfonic acid) to improve reaction efficiency. Monitoring via TLC or GC-MS is critical to track intermediate formation.

Q. How is the structural characterization of this compound validated in academic research?

Methodological Answer: Validation employs a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR confirm substituent positions and stereochemistry.

- IR : Stretching frequencies (e.g., C=O at ~1700 cm, C=N at ~1650 cm) verify functional groups.

- X-ray crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths and angles, with SHELXL refining thermal parameters .

Q. What stability challenges arise during storage, and how are they mitigated?

Methodological Answer: The enone system is prone to oxidation and hydrolysis. Stability studies under varying humidity and temperature (e.g., 25°C vs. 40°C) show degradation via ketone hydration. Solutions include:

- Storage in inert atmospheres (argon) at –20°C.

- Addition of radical scavengers (e.g., BHT) to suppress oxidation .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental spectroscopic data and theoretical predictions?

Methodological Answer: Discrepancies in vibrational frequencies (e.g., C=O stretching) often arise from solvent effects or anharmonicity. Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model gas-phase vs. solvent-phase environments. For example, IR frequencies scaled by 0.9613 align with experimental data in chloroform . Validation involves comparing calculated vs. observed H NMR chemical shifts using gauge-invariant atomic orbitals (GIAO).

Q. Table 1: Experimental vs. Calculated Vibrational Frequencies (cm)

| Mode | Experimental (IR) | DFT (Gas Phase) | Adjusted (Solvent) |

|---|---|---|---|

| C=O stretch | 1695 | 1732 | 1701 |

| C=C stretch | 1620 | 1658 | 1625 |

Q. What role does this compound play in entropy-driven protein-ligand interactions?

Methodological Answer: The dimethylamino group enhances conformational flexibility, contributing to entropy-driven binding. In drug design, this is exploited to disrupt ordered water networks at binding sites. For example, analogs of this compound have been used to induce disorder in protein-ligand complexes, as measured by isothermal titration calorimetry (ITC) and molecular dynamics simulations .

Q. How can structural analogs of this compound be designed to study electronic effects on reactivity?

Methodological Answer: Systematic substitution of the dimethylamino group (e.g., with pyrrolidino or morpholino groups) alters electron density at the α-carbon. Reactivity trends are quantified via Hammett plots using σ values. Kinetic studies (e.g., nucleophilic addition rates) under pseudo-first-order conditions reveal electronic effects on enone electrophilicity .

Data Contradiction Analysis

Q. How are conflicting crystallographic and spectroscopic data reconciled for this compound?

Methodological Answer: Discrepancies in bond lengths (e.g., C=O in X-ray vs. DFT) may arise from crystal packing forces. Hirshfeld surface analysis identifies intermolecular interactions (e.g., H-bonding) that distort gas-phase geometries. Refinement with TWINABS accounts for crystal twinning, while DFT-D3 corrects for dispersion forces in computational models .

Q. What experimental controls are essential to validate synthetic purity when HPLC and NMR data conflict?

Methodological Answer:

- HPLC-DAD-MS : Detects co-eluting impurities with similar retention times.

- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to confirm molecular integrity.

- Elemental analysis : Validates stoichiometry (e.g., %C, %N) to ±0.3% accuracy .

Experimental Design for Novel Applications

Q. How can this compound be integrated into photoactive metal-organic frameworks (MOFs)?

Methodological Answer: The enone moiety acts as a photosensitizer. Design steps include:

Coordinating the dimethylamino group to Zn(II) or Cu(II) nodes.

Monitoring UV-Vis spectra for charge-transfer bands (e.g., 350–450 nm).

Testing photocatalytic activity via dye degradation assays (e.g., methylene blue under UV light) .

Q. What strategies optimize enantioselective synthesis of chiral derivatives?

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric induction.

- Catalytic asymmetric synthesis : Employ Jacobsen’s salen-Mn(III) catalysts for epoxidation.

- HPLC-CD : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separate enantiomers, with circular dichroism confirming absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.